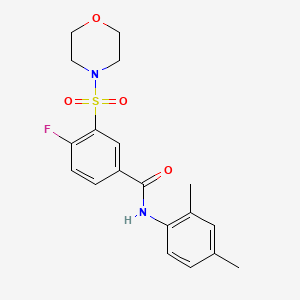![molecular formula C18H23NO2 B4973384 1-{2-[2-(2-naphthyloxy)ethoxy]ethyl}pyrrolidine](/img/structure/B4973384.png)
1-{2-[2-(2-naphthyloxy)ethoxy]ethyl}pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{2-[2-(2-naphthyloxy)ethoxy]ethyl}pyrrolidine, commonly known as NAX-5055, is a chemical compound that has shown promising results in scientific research for its potential therapeutic applications. It belongs to the class of pyrrolidine derivatives and has been synthesized using various methods.
Wirkmechanismus
The exact mechanism of action of NAX-5055 is not fully understood. However, it has been suggested that it may act by modulating the activity of certain ion channels and receptors in the brain, such as the N-methyl-D-aspartate (NMDA) receptor and the transient receptor potential vanilloid 1 (TRPV1) channel. NAX-5055 may also reduce inflammation and oxidative stress by inhibiting the production of pro-inflammatory cytokines and reactive oxygen species.
Biochemical and Physiological Effects:
NAX-5055 has been shown to have various biochemical and physiological effects. It has been found to reduce brain edema and improve neurological function in animal models of traumatic brain injury and stroke. It has also been shown to reduce inflammation and oxidative stress in animal models of multiple sclerosis. Additionally, NAX-5055 has been found to reduce neuropathic pain in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using NAX-5055 in lab experiments is its potential therapeutic applications. It has shown promising results in animal models of various neurological disorders, which could lead to the development of new treatments for these conditions. However, one of the limitations of using NAX-5055 in lab experiments is its limited availability. It is not widely available and can be expensive to synthesize.
Zukünftige Richtungen
There are several future directions for the study of NAX-5055. One direction is to further investigate its mechanism of action. Understanding how NAX-5055 works could lead to the development of more targeted therapies for neurological disorders. Another direction is to study its potential use in treating other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, future studies could focus on improving the synthesis method of NAX-5055 to make it more widely available for research purposes.
Synthesemethoden
NAX-5055 has been synthesized using different methods, including the reaction of 2-(2-naphthyloxy)ethanol with 1-(2-chloroethyl)pyrrolidine, followed by hydrogenation. Another method involves the reaction of 2-(2-naphthyloxy)ethanol with 1-(2-bromoethyl)pyrrolidine, followed by palladium-catalyzed cross-coupling with 2-bromoethylpyridine.
Wissenschaftliche Forschungsanwendungen
NAX-5055 has been studied for its potential therapeutic applications in various scientific research studies. It has been shown to have neuroprotective effects in animal models of traumatic brain injury and stroke. It has also been found to reduce inflammation and oxidative stress in animal models of multiple sclerosis. Additionally, NAX-5055 has been studied for its potential use in treating neuropathic pain.
Eigenschaften
IUPAC Name |
1-[2-(2-naphthalen-2-yloxyethoxy)ethyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c1-2-6-17-15-18(8-7-16(17)5-1)21-14-13-20-12-11-19-9-3-4-10-19/h1-2,5-8,15H,3-4,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNWAPCXZCMFYQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOCCOC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(2-Naphthalen-2-yloxyethoxy)ethyl]pyrrolidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4973308.png)
![2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-N,N-dibutylacetamide](/img/structure/B4973309.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-chloro-5-iodobenzamide](/img/structure/B4973312.png)
![4-{[(4-methylphenyl)thio]methyl}-N-propylbenzamide](/img/structure/B4973319.png)

![5-{3-methoxy-4-[3-(4-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4973354.png)
![2,4-dichloro-N-[4-({[(1-phenylcyclopropyl)methyl]amino}carbonyl)phenyl]benzamide](/img/structure/B4973357.png)
![N-[(4-chlorophenyl)(phenyl)methyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine](/img/structure/B4973362.png)
![3-({1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-4-piperidinyl}oxy)-N-(2-methoxyethyl)benzamide](/img/structure/B4973364.png)
![N-(3-chloro-2-methylphenyl)-2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B4973369.png)
![N-[2-(methylthio)ethyl]-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B4973377.png)
![2-(4-bromo-3-methylphenoxy)-N-[3-(dimethylamino)propyl]acetamide](/img/structure/B4973387.png)
![N-(3-chloro-4-fluorophenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B4973393.png)
